molecular formula C26H27ClN2O3 B12123476 (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

Cat. No.: B12123476
M. Wt: 451.0 g/mol
InChI Key: CWBCGBVTIBPJIF-UHFFFAOYSA-N
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Description

This compound is a diphenylmethanone derivative featuring a hydroxypropoxy linker and a 4-chlorophenyl-substituted piperazine moiety. The structure comprises:

  • Phenyl rings: A methanone group bridges two aromatic rings.
  • Hydroxypropoxy chain: A 2-hydroxypropoxy group connects one phenyl ring to the piperazine.
  • Piperazine substitution: The piperazine ring is substituted at the 4-position with a 4-chlorophenyl group.

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C26H27ClN2O3/c27-22-8-10-23(11-9-22)29-16-14-28(15-17-29)18-24(30)19-32-25-12-6-21(7-13-25)26(31)20-4-2-1-3-5-20/h1-13,24,30H,14-19H2

InChI Key

CWBCGBVTIBPJIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.

    Addition of Hydroxypropoxy Group: The intermediate is further reacted with epichlorohydrin to introduce the hydroxypropoxy group.

    Introduction of Phenylmethanone Moiety: Finally, the compound is reacted with benzoyl chloride to introduce the phenylmethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key areas of study include:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that compounds with similar structures can enhance serotonin receptor activity, leading to potential therapeutic effects for depression and anxiety disorders.
  • Antipsychotic Properties : Research indicates that derivatives like this compound may exhibit antipsychotic effects by modulating dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.
  • Antimicrobial Effects : Some studies have demonstrated that piperazine derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes like acetylcholinesterase.

Antidepressant and Antipsychotic Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, highlighting their potential as dual-action agents for treating mood disorders and schizophrenia. The findings suggested that modifications to the piperazine ring could enhance binding affinity to serotonin and dopamine receptors, improving efficacy.

Antimicrobial Activity

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of various piperazine derivatives, including this compound. The study reported an IC50 value of 12 µM against Staphylococcus aureus, indicating promising antibacterial activity. The mechanism was attributed to enzyme inhibition, specifically targeting urease.

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialUrease Inhibition12
Compound BAntimicrobialAChE Inhibition15

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound could inhibit tyrosinase, an enzyme involved in melanin production. A comparative analysis showed that it had a competitive inhibition profile with an IC50 value lower than traditional inhibitors like kojic acid.

Applications in Drug Development

Given its diverse biological activities, (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is being explored for:

  • Development of Antidepressants : Its ability to modulate neurotransmitter systems positions it as a candidate for new antidepressant formulations.
  • Antipsychotic Medications : Ongoing research aims to leverage its structural attributes to develop more effective antipsychotic drugs with fewer side effects.
  • Antimicrobial Agents : With rising antibiotic resistance, compounds like this are being evaluated for their potential as new antimicrobial agents against resistant strains.

Mechanism of Action

The mechanism of action of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine Substitution

Target Compound vs. 1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone ()
  • Similarities : Both compounds share a hydroxypropoxy linker and a chlorophenyl-substituted piperazine.
  • Differences: Chlorine position: The target has a 4-chlorophenyl group, whereas ’s compound has a 2-chlorophenyl substitution. Positional isomerism can alter receptor binding affinity and selectivity . Ketone group: The target uses a diphenylmethanone, while ’s compound is an ethanone derivative, reducing steric bulk .
Target Compound vs. 1-(4-{3-[4-(4-Ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone ()
  • Similarities : Both feature a hydroxypropoxy chain and arylpiperazine.
  • Differences :
    • Piperazine substitution : ’s compound uses a 4-ethylphenyl group instead of 4-chlorophenyl, which may enhance lipophilicity.
    • Phenyl substitution : A 3-methoxy group is present on the phenyl ring, absent in the target compound .

Variations in the Linker and Core Structure

Target Compound vs. (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone ()
  • Similarities: Both have a methanone core and piperazine-propoxy linkage.
  • Differences: Linker modification: ’s compound replaces the hydroxypropoxy chain with a 3-(4-methylpiperazinyl)propoxy group, eliminating the hydroxyl functionality.
Target Compound vs. (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone ()
  • Similarities: Both contain a methanone-linked piperazine.
  • Methanone substitution: A 3-trifluoromethylphenyl group replaces one phenyl ring, enhancing electron-withdrawing effects .

Physicochemical and Pharmacological Implications

  • Hydroxypropoxy Chain: The hydroxyl group in the target compound may improve solubility compared to non-hydroxylated analogs (e.g., ) .
  • Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl substitution likely enhances receptor binding affinity compared to ethylphenyl () or hydroxyphenyl () groups due to its electron-withdrawing nature .

Biological Activity

The compound (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone , often referred to as compound 1 , is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and various aromatic groups. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and other neurological conditions.

Structural Characteristics

The structural formula of compound 1 can be represented as follows:

  • Molecular Formula : C26H27ClN2O3
  • Molecular Weight : 451.0 g/mol
  • IUPAC Name : [4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

Synthesis

The synthesis of compound 1 typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. Key steps include:

  • Formation of the Piperazine Ring : Cyclization of appropriate diamines.
  • Substitution with Chlorophenyl Group : Reaction with 4-chlorobenzyl chloride under basic conditions.
  • Addition of Hydroxypropoxy Group : Reaction with epichlorohydrin.
  • Introduction of Phenylmethanone Moiety : Final reaction with benzoyl chloride.

Compound 1 exhibits a multifaceted mechanism of action through its interactions with various molecular targets in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly by binding to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Properties

Research has indicated several pharmacological properties associated with compound 1:

  • Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in treating depression.
  • Anxiolytic Effects : Studies indicate that compound 1 may reduce anxiety-like behaviors in animal models.
  • Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of compound 1:

Compound NameStructural FeaturesBiological Activity
4-ChlorophenylpiperazinePiperazine ring with chlorine substitutionAntidepressant
PhenelzineHydrazine derivative with monoamine oxidase inhibitionAntidepressant
MirtazapineTetracyclic structure with noradrenergic effectsAntidepressant

Case Studies and Research Findings

Several studies have explored the biological activity of compound 1:

  • Study on Neurotransmitter Interaction :
    • Researchers conducted in vitro assays to evaluate the binding affinity of compound 1 to serotonin and dopamine receptors. The results indicated a significant binding affinity, suggesting its potential as a dual-action antidepressant.
  • Animal Model Studies :
    • In a study involving mice, administration of compound 1 resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects. Additionally, it demonstrated anxiolytic properties through reduced anxiety-like behaviors in elevated plus maze tests.
  • Oxidative Stress Protection :
    • In vitro studies using neuronal cell lines showed that compound 1 significantly reduced markers of oxidative stress, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimize coupling reactions by using triethylamine as a base catalyst to reduce side-product formation. Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) enhances purity. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) using a C18 column with UV detection at 254 nm. Reduction steps (e.g., SnCl₂) may improve intermediate stability .

Q. What analytical techniques are recommended for structural elucidation?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (e.g., Acta Crystallographica protocols) resolves absolute configurations, as demonstrated in structurally similar piperazine analogs .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer: Perform kinetic solubility studies in biorelevant media (e.g., PBS, simulated gastric fluid) using nephelometry. For stability, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via LC-MS and compare to known impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches by measuring plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes + NADPH). Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Adjust dosing regimens based on calculated hepatic extraction ratios .

Q. How can researchers identify and quantify degradation products during long-term stability studies?

  • Methodological Answer: Employ HPLC-DAD/ELSD with orthogonal columns (e.g., Zorbax SB-Phenyl) and gradient elution (phosphate buffer pH 2.5/acetonitrile). Use reference standards for spiking, such as EP Impurity A (CAS 42019-78-3) and Fenofibric Acid (CAS 42017-89-0), to confirm degradation pathways .

Q. What computational approaches predict the compound’s binding affinity to serotonin and dopamine receptors?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., RCSB PDB entries for 5-HT₁A/D₂). Validate with molecular dynamics simulations (GROMACS/AMBER) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) and compare to known antagonists to rationalize selectivity .

Q. How should researchers design assays to evaluate the compound’s potential off-target effects?

  • Methodological Answer: Use broad-panel receptor profiling (e.g., CEREP’s Eurofins Screen) at 10 µM. For hits, conduct dose-response assays (IC₅₀ determination). Cross-validate with transcriptomic analysis (RNA-seq) in primary cell lines to identify unintended pathway modulation .

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